molecular formula C12H12N2O B8814768 (E)-2-benzoyl-3-(dimethylamino)acrylonitrile CAS No. 52200-09-6

(E)-2-benzoyl-3-(dimethylamino)acrylonitrile

Cat. No.: B8814768
CAS No.: 52200-09-6
M. Wt: 200.24 g/mol
InChI Key: ZHLDDWYMGDGHRL-UHFFFAOYSA-N
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Description

(E)-2-benzoyl-3-(dimethylamino)acrylonitrile is an organic compound with a unique structure that includes a benzoyl group, a dimethylamino group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-benzoyl-3-(dimethylamino)acrylonitrile typically involves the reaction of benzoyl chloride with dimethylaminoacetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-benzoyl-3-(dimethylamino)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Benzoyl oxides and other oxidized derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted benzoyl derivatives depending on the substituent used.

Scientific Research Applications

(E)-2-benzoyl-3-(dimethylamino)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a tyrosinase inhibitor, which could have applications in treating hyperpigmentation disorders.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the field of dermatology.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-benzoyl-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition reduces melanin production, making it a potential candidate for skin-whitening agents .

Comparison with Similar Compounds

Similar Compounds

    (E)-2-benzoyl-3-(dimethylamino)acrylonitrile: Unique due to its combination of benzoyl, dimethylamino, and acrylonitrile groups.

    2-Benzoyl-3-aminoacrylonitrile: Lacks the dimethylamino group, which may affect its reactivity and applications.

    3-Benzoyl-2-dimethylaminoacrylonitrile: Positional isomer with different chemical properties.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

52200-09-6

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-benzoyl-3-(dimethylamino)prop-2-enenitrile

InChI

InChI=1S/C12H12N2O/c1-14(2)9-11(8-13)12(15)10-6-4-3-5-7-10/h3-7,9H,1-2H3

InChI Key

ZHLDDWYMGDGHRL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the method of Toche et al. (Org. Prep. Proc. Intl. 1998, 39, 367), a mixture of 5.0 g (34.4 mmol) benzoylacetonitrile and 9.2 ml (69.0 mmol) N,N-dimethylformamide dimethyl acetal was stirred for 1 hour at room temperature. The reaction mixture was then concentrated in vacuo and the residue partitioned between dichloromethane and water. The organic phase was dried with sodium sulfate. Concentration in vacuo afforded 6.9 g (100%) 2-benzoyl-3-dimethylaminoacrylonitrile as a yellow oil which was used in the next step without further purification. ES-MS m/e (%):223 (M+Na+, 40), 201 (M+H+, 100).
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Synthesis routes and methods II

Procedure details

A solution of 3-oxo-3-phenylpropanenitrile (1.0 equiv.) in 1,1-dimethoxy-N,N-dimethylmethanamine (2.2 M) was stirred at 50° C. under nitrogen overnight. After reaction completion, the reaction mixture was concentrated. The residue was purified by silica gel column chromatography (30% ethyl acetate in petroleum ether) to afford 2-benzoyl-3-(dimethylamino)acrylonitrile (8% yield) as a yellow oil. 1H-NMR (400 MHz, DMSO-d6) δ (ppm) 7.83 (s, 1H), 7.61-7.60 (m, 2H), 7.52-7.50 (m, 1H), 7.47-7.45 (m, 2H), 3.37 (s, 3H), 3.28 (s, 3H); MS (ESI) m/z=201.2 [M+1]+.
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